(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one
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Overview
Description
®-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . Pyrrolidin-2-ones are versatile synthons in organic synthesis due to their rich reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Pyrrolidin-2-ones have a wide range of scientific research applications. In chemistry, they are used as versatile building blocks for the synthesis of complex molecules . In biology, pyrrolidin-2-ones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In medicine, these compounds are explored for their potential therapeutic effects . Additionally, pyrrolidin-2-ones find applications in the industry as intermediates in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of pyrrolidin-2-ones involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, pyrrolidin-2-ones may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidin-2-ones can be compared with other similar compounds such as pyrrolones and pyrrolidinones . While all these compounds share a five-membered ring structure, pyrrolidin-2-ones are unique due to their specific functional groups and reactivity . Similar compounds include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds also exhibit diverse biological activities and are used in various scientific research applications .
Properties
IUPAC Name |
(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPKQHPJSHGLE-MWLCHTKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1C(CO)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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